molecular formula C39H56O4 B1244557 3-(z)-Caffeoyllupeol

3-(z)-Caffeoyllupeol

Cat. No.: B1244557
M. Wt: 588.9 g/mol
InChI Key: NIKLINODNHPPMX-JPXCXHODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Z)-Caffeoyllupeol is a lupane-type triterpenoid ester characterized by a caffeoyl group (3,4-dihydroxycinnamoyl) attached to the C-3 position of the lupeol skeleton via a Z-configuration double bond . It was first isolated from the fruits of the mangrove plant Bruguiera parviflora during investigations into Thai medicinal plants . The compound has garnered attention for its antimalarial activity, exhibiting an EC50 value of 8.6 µg/mL against the multidrug-resistant Plasmodium falciparum K1 strain, though it is significantly less potent than artemisinin (EC50 = 1–3 ng/mL) . Its structure-activity relationship (SAR) suggests that the caffeoyl moiety and triterpenoid backbone synergistically contribute to its bioactivity .

Properties

Molecular Formula

C39H56O4

Molecular Weight

588.9 g/mol

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10-/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1

InChI Key

NIKLINODNHPPMX-JPXCXHODSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C\C6=CC(=C(C=C6)O)O)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Z)-Caffeoyllupeol with structurally and functionally related triterpenoids and esters:

Compound Structural Features Source Bioactivity Potency (EC50/IC50) References
This compound Lupane triterpene with Z-configured caffeoyl ester at C-3 Bruguiera parviflora fruits Antimalarial (Plasmodium falciparum K1) 8.6 µg/mL
Lupeol Caffeate Lupane triterpene with caffeoyl ester (configuration unspecified) Bruguiera parviflora fruits No explicit data in provided sources; presumed similar SAR to this compound Not reported
3-(Z)-Coumaroyllupeol Lupane triterpene with Z-configured coumaroyl ester at C-3 Bruguiera parviflora fruits No activity data provided; coumaroyl substitution may alter bioavailability/SAR Not reported
Lupeol Parent lupane triterpene (no ester group) Ubiquitous in plants Anti-inflammatory, anticancer, and hepatoprotective properties Varies by study and cell line
Sexangulic Acid Oleanane-type triterpene Bruguiera sexangulata Cytotoxic (A-549 lung cancer, H-L60 leukemia) 5 µg/mL (moderate activity)
Tagalsin C Diterpenoid Ceriops tagal roots Cytotoxic (HeLa cervical carcinoma) Moderate activity
Bruguierin A Dammarane triterpene Bruguiera gymnorrhiza Antioxidant (ARE activation: EC50 = 7.8 µM), anti-inflammatory (COX-2 inhibition: IC50 = 0.37 µM) COX-2 IC50 = 0.37 µM

Key Structural and Functional Insights:

Esterification and Bioactivity :

  • The caffeoyl ester in this compound is critical for its antimalarial activity, as the parent compound lupeol lacks significant efficacy in this context .
  • Substitution with coumaroyl (as in 3-(Z)-Coumaroyllupeol) may reduce potency due to the absence of catechol groups, which are essential for redox-mediated interactions .

Triterpenoid Backbone Influence: Lupane-type triterpenoids (e.g., this compound, lupeol) exhibit distinct SAR compared to oleanane (e.g., sexangulic acid) or dammarane (e.g., bruguierin A) derivatives. For instance, sexangulic acid’s oleanane skeleton correlates with cytotoxicity rather than antimalarial effects .

Configuration Specificity :

  • The Z-configuration of the caffeoyl group in this compound may enhance membrane permeability or target binding compared to E-isomers, though comparative data are lacking in the provided sources .

Research Findings and Gaps

Antimalarial Mechanism :

  • This compound’s activity against Plasmodium falciparum suggests interference with heme detoxification or membrane integrity, akin to artemisinin derivatives but with lower potency .

Unanswered Questions :

  • The bioactivity of lupeol caffeate and 3-(Z)-coumaroyllupeol remains underexplored in the literature .
  • Synergistic effects of this compound with standard antimalarials (e.g., artemisinin) warrant investigation to enhance efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(z)-Caffeoyllupeol
Reactant of Route 2
3-(z)-Caffeoyllupeol

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